molecular formula C16H12N2O5 B4410687 N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide

N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B4410687
M. Wt: 312.28 g/mol
InChI Key: FGFVKPOJTDFGEO-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring system attached to a carboxamide group, with a methoxy and nitro substituent on the phenyl ring

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-22-14-7-6-11(9-12(14)18(20)21)17-16(19)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFVKPOJTDFGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group at the 3-position.

    Benzofuran Formation: The nitrated compound is then subjected to cyclization to form the benzofuran ring.

    Carboxamide Formation: Finally, the benzofuran derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-3-nitrophenyl)maleimide
  • 4-methoxy-3-nitroacetophenone

Uniqueness: N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the carboxamide group, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide

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